![molecular formula C16H14FN3O2S B5801987 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide, commonly known as FACT, is a small molecule inhibitor that has been used in scientific research to target various cancer cells. FACT has been found to have potential anti-tumor properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future applications in cancer therapy.
Wirkmechanismus
FACT works by inhibiting the activity of the FACT complex, which is involved in DNA replication and transcription. FACT binds to the FACT complex and prevents it from functioning properly, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
FACT has been found to have various biochemical and physiological effects on cancer cells. FACT has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. FACT has also been found to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FACT in lab experiments is its specificity for cancer cells. FACT has been found to selectively target cancer cells and spare normal cells, making it a potentially safer therapy than traditional chemotherapy. However, one of the limitations of using FACT in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of FACT in cancer therapy. One potential direction is the development of more potent and selective FACT inhibitors. Another potential direction is the combination of FACT inhibitors with other cancer therapies to enhance their efficacy. Additionally, the use of FACT inhibitors in combination with immunotherapy may also be a promising approach for cancer therapy.
Synthesemethoden
FACT can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl) acetamide to form N-(4-acetylamino-phenyl)-4-chlorobenzamide. This intermediate is then reacted with 3-fluoroaniline to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
FACT has been studied extensively in scientific research to understand its potential as a cancer therapy. FACT has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. FACT has also been found to have potential anti-tumor properties and has been studied as a potential therapy for various types of cancer.
Eigenschaften
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10(21)18-13-5-7-14(8-6-13)19-16(23)20-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLVKGVVJSKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-3-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.